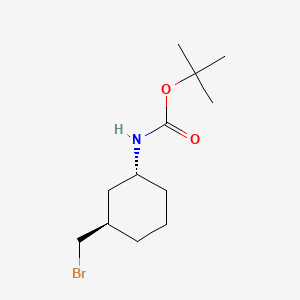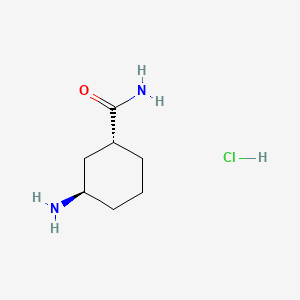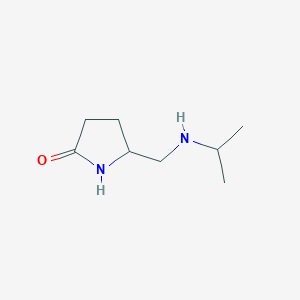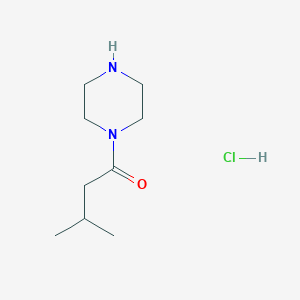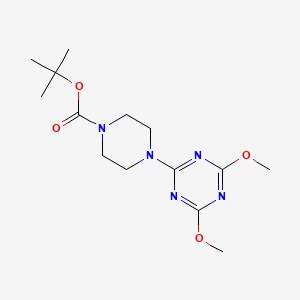
2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine
Overview
Description
2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine: is a chemical compound with the molecular formula C14H23N5O4 . This compound is often used in biochemical research, particularly in the field of proteomics . It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4,6-dimethoxy-1,3,5-triazine under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or methanol at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated synthesisers can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the triazine ring acts as an electrophile.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols .
Oxidizing Agents: Agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazinylamine derivative .
Scientific Research Applications
2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds .
Biology: The compound is employed in the modification of biomolecules for various biochemical assays.
Medicine: .
Industry: The compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine involves its ability to act as an electrophile in chemical reactions . The triazine ring is particularly reactive, allowing it to form stable bonds with nucleophiles. This reactivity is crucial for its role in amide bond formation and other substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine-1-carboxylate
- Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidine-1-carboxylate
Uniqueness
What sets 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine apart from similar compounds is its enhanced stability and reactivity . The presence of the piperazine ring provides additional steric hindrance , which can influence the compound’s reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4/c1-14(2,3)23-13(20)19-8-6-18(7-9-19)10-15-11(21-4)17-12(16-10)22-5/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJUUEQYWUUYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


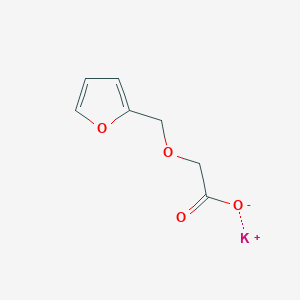

![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)



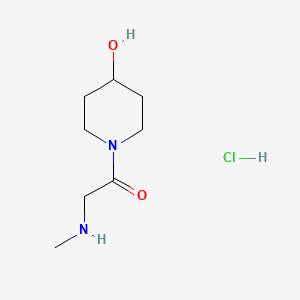
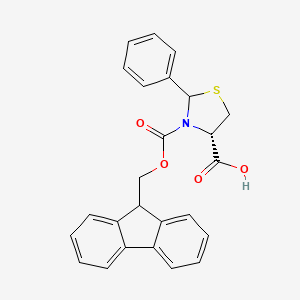

![Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B1391409.png)
